molecular formula C21H23N3O2 B5335693 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone

Cat. No.: B5335693
M. Wt: 349.4 g/mol
InChI Key: ZQHWNFCLCIBXPR-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that belongs to the quinazolinone family. It is a potent and selective antagonist of the ionotropic glutamate receptor, particularly the AMPA receptor subtype. The compound has been extensively studied for its role in neurobiology and has shown promising results in various fields of research.

Mechanism of Action

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor and prevents the activation of the receptor by glutamate, thereby inhibiting the excitatory neurotransmission. This mechanism of action makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of glutamate-mediated excitatory neurotransmission
2. Reduction of ischemia-induced neuronal damage
3. Reduction of chronic pain
4. Inhibition of cocaine-induced hyperactivity

Advantages and Limitations for Lab Experiments

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective antagonist of the AMPA receptor subtype
2. Neuroprotective effects against ischemia-induced neuronal damage
3. Analgesic effects in animal models of chronic pain
Some of the limitations include:
1. Limited solubility in water
2. Limited bioavailability
3. Potential toxicity at high doses

Future Directions

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has shown promising results in various fields of research, and there are several future directions that can be explored, including:
1. Development of this compound derivatives with improved solubility and bioavailability
2. Investigation of the potential therapeutic effects of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease
3. Investigation of the potential therapeutic effects of this compound in non-neurological disorders, such as cancer and inflammation
4. Investigation of the potential synergistic effects of this compound with other therapeutic agents
Conclusion:
This compound is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors. It has shown promising results in various fields of research, including neuroprotection, pain management, and addiction. This compound has several advantages and limitations for lab experiments, and there are several future directions that can be explored for its potential therapeutic applications.

Synthesis Methods

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone can be synthesized using several methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypropylamine and 2-chloro-4,5-dimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypropylamine and 2-chloro-4,5-dimethoxybenzoyl isocyanate in the presence of triethylamine.

Scientific Research Applications

2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been extensively studied for its role in neurobiology, particularly in the field of glutamate receptors. It has shown promising results in various fields of research, including:
1. Neuroprotection: this compound has been shown to have neuroprotective effects against ischemia-induced neuronal damage, making it a potential therapeutic agent for stroke and other neurodegenerative diseases.
2. Pain management: this compound has been shown to have analgesic effects in animal models of chronic pain, making it a potential therapeutic agent for the treatment of chronic pain.
3. Addiction: this compound has been shown to have potential therapeutic effects in the treatment of drug addiction, particularly in the case of cocaine addiction.

Properties

IUPAC Name

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23(2)17-11-8-16(9-12-17)10-13-20-22-19-7-4-3-6-18(19)21(26)24(20)14-5-15-25/h3-4,6-13,25H,5,14-15H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHWNFCLCIBXPR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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